SAG-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

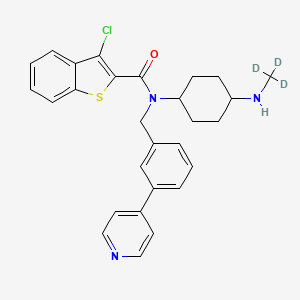

C28H28ClN3OS |

|---|---|

Molecular Weight |

493.1 g/mol |

IUPAC Name |

3-chloro-N-[(3-pyridin-4-ylphenyl)methyl]-N-[4-(trideuteriomethylamino)cyclohexyl]-1-benzothiophene-2-carboxamide |

InChI |

InChI=1S/C28H28ClN3OS/c1-30-22-9-11-23(12-10-22)32(28(33)27-26(29)24-7-2-3-8-25(24)34-27)18-19-5-4-6-21(17-19)20-13-15-31-16-14-20/h2-8,13-17,22-23,30H,9-12,18H2,1H3/i1D3 |

InChI Key |

VFSUUTYAEQOIMW-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NC1CCC(CC1)N(CC2=CC(=CC=C2)C3=CC=NC=C3)C(=O)C4=C(C5=CC=CC=C5S4)Cl |

Canonical SMILES |

CNC1CCC(CC1)N(CC2=CC(=CC=C2)C3=CC=NC=C3)C(=O)C4=C(C5=CC=CC=C5S4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

SAG-d3 as a Tool for Studying Developmental Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Developmental biology hinges on the precise orchestration of signaling pathways that govern cell fate, proliferation, and patterning. Among the most critical of these is the Hedgehog (Hh) signaling pathway, which plays a pivotal role in embryonic development, tissue regeneration, and stem cell maintenance. Dysregulation of this pathway is implicated in congenital disabilities and various cancers. The study of Hh signaling has been significantly advanced by small-molecule modulators, chief among them being Smoothened Agonist (SAG).

This technical guide focuses on SAG and its deuterated analog, SAG-d3, as indispensable tools for investigating the Hh pathway in developmental biology. SAG is a potent, cell-permeable small molecule that activates the pathway by directly binding to and agonizing the G protein-coupled receptor, Smoothened (SMO).[1][2] this compound is the stable isotope-labeled (deuterated) form of SAG. While possessing identical biological activity, its primary utility lies in its function as a tracer or an internal standard for quantitative bioanalysis using techniques like mass spectrometry (GC-MS or LC-MS), allowing for precise quantification of SAG in experimental systems. This guide provides an in-depth overview of the mechanism of action, quantitative data, experimental protocols, and workflows for utilizing SAG/SAG-d3 in developmental biology research.

Mechanism of Action: The Hedgehog Signaling Pathway

The Hedgehog signaling pathway is tightly regulated and operates through a series of inhibitory interactions. In the absence of an Hh ligand (the "Off-State"), the transmembrane receptor Patched (PTCH1) inhibits the activity of Smoothened (SMO), preventing its localization to the primary cilium. This allows for the proteolytic cleavage of the GLI family of transcription factors (GLI2/GLI3) into their repressor forms (GLI-R), which translocate to the nucleus and prevent the transcription of Hh target genes.

Upon binding of an Hh ligand (e.g., Sonic Hedgehog, SHH) to PTCH1 (the "On-State"), the inhibition of SMO is relieved. SMO then translocates to the primary cilium, where it initiates a signaling cascade that prevents the cleavage of GLI proteins.[3] The full-length GLI proteins (GLI-A) act as transcriptional activators, entering the nucleus to induce the expression of target genes, including GLI1 and PTCH1 itself, which are hallmarks of pathway activation.[4][5]

SAG acts as a direct agonist of SMO, bypassing the need for ligand-PTCH1 interaction. It binds to the heptahelical bundle of SMO, stabilizing an active conformation and potently initiating the downstream signaling cascade.

Data Presentation

Quantitative data for SAG has been established across multiple cell lines and experimental models. The deuterated form, this compound, is expected to have identical potency and efficacy.

Table 1: In Vitro Potency of Smoothened Agonist (SAG)

| Parameter | Value | Cell Line/System | Reference |

|---|---|---|---|

| EC₅₀ | ~3 nM | Shh-light 2 Cells |

| K | 59 nM | SMO Binding Assay | |

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. K

Table 2: Representative In Vitro and In Vivo Effects of SAG Treatment

| Application | Model System | SAG Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Hh Pathway Activation | Daoy Medulloblastoma Cells | 100 nM | Induction of GLI1 protein expression. | |

| Neuronal Differentiation | Human iPSCs | Not Specified | Enhanced conversion to dopaminergic neurons. | |

| Germ Cell Marker Expression | Human Bone Marrow MSCs | 10 µM | Significant increase in STRA8 gene expression. | |

| Germ Cell Marker Expression | Human Bone Marrow MSCs | 20 µM | Up-regulation of DDX4 gene expression. |

| Neurogenesis | Rat Hippocampal Neurons | Low-nanomolar | Induced proliferation of neuronal and glial precursors. | |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are protocols for key experiments utilizing SAG to study Hh pathway activation and its developmental consequences.

Protocol 1: In Vitro Hedgehog Pathway Activation using a GLI-Luciferase Reporter Assay

This protocol is used to quantify the activation of the Hh pathway by measuring the transcriptional activity of GLI proteins. It utilizes a cell line (e.g., NIH-3T3 or Shh-light 2) stably transfected with a firefly luciferase reporter gene under the control of a GLI-responsive promoter.

Materials:

-

Gli-Luciferase Reporter NIH-3T3 cells (e.g., BPS Bioscience #79651)

-

Growth Medium: DMEM, 10% Calf Serum, 1% Penicillin/Streptomycin

-

Assay Medium: Opti-MEM, 0.5% Calf Serum, 1% Penicillin/Streptomycin

-

SAG (dissolved in DMSO to make a 10 mM stock)

-

White, clear-bottom 96-well plates

-

Luciferase assay reagent (e.g., Promega Dual-Luciferase® Reporter Assay System or ONE-Step™ Luciferase Assay System)

-

Luminometer

Methodology:

-

Cell Seeding: The day before the experiment, seed the Gli-Luciferase Reporter NIH-3T3 cells into a white, clear-bottom 96-well plate at a density of 25,000 cells per well in 100 µL of Growth Medium.

-

Incubation: Culture the cells for 16-24 hours at 37°C in a 5% CO₂ incubator, or until the cells reach full confluency. This is a critical step for optimal Hh pathway response.

-

Preparation of SAG Dilutions: Prepare a serial dilution of the SAG stock solution in Assay Medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1000 nM). Include a vehicle control (Assay Medium with DMSO at the highest concentration used).

-

Cell Treatment: Carefully remove the Growth Medium from the wells. A pipette is recommended over aspiration to avoid detaching the confluent cell monolayer.

-

Add 100 µL of the prepared SAG dilutions or vehicle control to the appropriate wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-30 hours.

-

Luciferase Assay:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add 100 µL of the luciferase reagent to each well.

-

Gently rock the plate for ~15 minutes at room temperature to ensure complete cell lysis.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis: Normalize the luminescence readings of SAG-treated wells to the vehicle control to determine the fold-change in Hh pathway activation. Plot the dose-response curve to calculate the EC₅₀ value.

Protocol 2: Quantitative PCR (qPCR) for Hh Target Gene Expression

This protocol measures the change in mRNA levels of Hh pathway target genes, such as GLI1 and PTCH1, following SAG treatment.

Materials:

-

Target cells (e.g., Daoy, SH-SY5Y, or primary cells)

-

Appropriate cell culture medium and plates

-

SAG (dissolved in DMSO)

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green-based)

-

Primers for target genes (GLI1, PTCH1) and a housekeeping gene (GAPDH, ACTB)

-

Real-Time PCR System

Methodology:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to desired confluency (e.g., 70-80%). Treat cells with the desired concentration of SAG (e.g., 100 nM) or vehicle (DMSO) for a specified time (e.g., 24 or 48 hours).

-

RNA Extraction: After treatment, wash cells with PBS and lyse them directly in the plate. Extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit. Quantify RNA concentration and assess purity (A260/A280 ratio).

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer’s instructions.

-

qPCR Reaction Setup:

-

Prepare a qPCR master mix containing SYBR Green mix, forward and reverse primers (for one gene at a time), and nuclease-free water.

-

In a qPCR plate, add the master mix to each well.

-

Add an equal amount of diluted cDNA template to each well. Run each sample in triplicate.

-

-

qPCR Run: Perform the qPCR using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 60s). Include a melt curve analysis at the end to verify product specificity.

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each sample.

-

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct

-

Calculate the fold change in gene expression relative to the vehicle-treated control using the 2

method.

-

Mandatory Visualizations

Visual workflows are essential for understanding complex experimental designs.

Conclusion

Smoothened Agonist (SAG) and its deuterated form, this compound, are powerful and specific chemical tools for the study of developmental biology. By directly and potently activating the Hedgehog signaling pathway, SAG allows researchers to dissect the pathway's role in a multitude of processes, from stem cell differentiation to organogenesis and tissue repair. This compound provides an essential analytical counterpart for the precise quantification of SAG in complex biological systems. The data and protocols provided in this guide offer a robust framework for scientists to effectively utilize these molecules, paving the way for new discoveries in developmental processes and potential therapeutic interventions for diseases rooted in Hh pathway dysregulation.

References

- 1. stemcell.com [stemcell.com]

- 2. rndsystems.com [rndsystems.com]

- 3. mdpi.com [mdpi.com]

- 4. Synergism between Hedgehog-GLI and EGFR Signaling in Hedgehog-Responsive Human Medulloblastoma Cells Induces Downregulation of Canonical Hedgehog-Target Genes and Stabilized Expression of GLI1 | PLOS One [journals.plos.org]

- 5. Synergism between Hedgehog-GLI and EGFR Signaling in Hedgehog-Responsive Human Medulloblastoma Cells Induces Downregulation of Canonical Hedgehog-Target Genes and Stabilized Expression of GLI1 - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Role of Hedgehog Signaling with SAG-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in various cancers, making it a key target for therapeutic intervention. Smoothened (SMO), a G protein-coupled receptor, is a central positive regulator of the Hh pathway. Small molecule agonists of SMO, such as SAG, have become invaluable tools for dissecting the intricacies of this signaling cascade. This technical guide provides a comprehensive overview of the use of SAG and its deuterated analog, SAG-d3, in investigating the Hedgehog signaling pathway. While direct comparative data for this compound is emerging, this document outlines the established methodologies for characterizing SMO agonists and discusses the potential advantages of utilizing a deuterated form for enhanced metabolic stability and pharmacokinetic properties. We present detailed experimental protocols, quantitative data for SAG, and logical frameworks for the evaluation of this compound, aiming to equip researchers with the necessary knowledge to effectively employ these chemical probes in their studies.

Introduction to the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a highly conserved signal transduction cascade that plays a pivotal role in embryonic patterning and cell proliferation, differentiation, and survival in adults.[1] The canonical pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its receptor, Patched (PTCH).[2] In the absence of a ligand, PTCH inhibits the activity of Smoothened (SMO).[3] Upon Hh binding, the inhibitory effect of PTCH on SMO is relieved, leading to the accumulation of SMO in the primary cilium.[3] This initiates a downstream signaling cascade that ultimately results in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which translocate to the nucleus and induce the expression of Hh target genes.[4]

Dysregulation of the Hh pathway is a known driver of several human cancers, including basal cell carcinoma and medulloblastoma, making it an attractive target for drug development.

SAG: A Potent Smoothened Agonist

SAG (Smoothened Agonist) is a small molecule that acts as a potent and specific agonist of the SMO receptor. It activates the Hedgehog signaling pathway by directly binding to SMO, thereby mimicking the effect of Hh ligand binding to PTCH. SAG has been widely used to study the downstream effects of Hh pathway activation in various in vitro and in vivo models.

Mechanism of Action of SAG

SAG binds to the heptahelical bundle of the SMO receptor, stabilizing it in an active conformation. This leads to the translocation of SMO to the primary cilium and the subsequent activation of the downstream signaling cascade, culminating in the activation of GLI transcription factors and the expression of target genes such as GLI1 and PTCH1.

This compound: A Deuterated Analog for Enhanced Stability

This compound is a deuterated version of SAG, where one or more hydrogen atoms have been replaced by deuterium. The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This is due to the kinetic isotope effect, which can result in a decreased rate of metabolism for deuterated compounds.

The potential advantages of using this compound over SAG include:

-

Increased Metabolic Stability: Reduced susceptibility to enzymatic degradation can lead to a longer half-life.

-

Improved Pharmacokinetic Profile: A longer half-life and potentially altered distribution could be beneficial for in vivo studies.

-

Reduced Potential for Toxic Metabolites: Altered metabolic pathways may reduce the formation of unwanted byproducts.

While extensive direct comparative studies between SAG and this compound are not yet widely published, the principles of drug deuteration suggest that this compound could be a valuable tool for studies requiring more stable and prolonged activation of the Hedgehog pathway. This compound is also commonly used as an internal standard for quantitative analysis of SAG by mass spectrometry.

Quantitative Data for SAG

The following table summarizes key quantitative parameters for SAG based on published literature.

| Parameter | Value | Cell Line/System | Reference |

| EC50 | 3 nM | Shh-LIGHT2 cells | |

| Kd | 59 nM | Cos-1 cells expressing Smo |

Experimental Protocols

This section provides detailed protocols for key experiments used to investigate Hedgehog signaling activation by SMO agonists like SAG and this compound.

In Vitro Hedgehog Pathway Activation Assay (Luciferase Reporter Assay)

This assay is a common method to quantify the activation of the Hedgehog pathway by measuring the transcriptional activity of GLI.

Materials:

-

Hh-responsive cells (e.g., Shh-LIGHT2 cells, which are NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter)

-

SAG or this compound

-

Dual-Luciferase® Reporter Assay System

-

Cell culture reagents

Protocol:

-

Cell Seeding: Seed Shh-LIGHT2 cells in a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours.

-

Compound Treatment: Prepare serial dilutions of SAG or this compound in appropriate cell culture medium. Add the compounds to the cells and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After incubation, remove the medium and lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

-

Luciferase Measurement: Transfer the cell lysate to an opaque 96-well plate. Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.

Western Blot Analysis of GLI1 and PTCH1 Expression

This protocol is used to detect the upregulation of downstream target proteins of the Hedgehog pathway.

Materials:

-

Hh-responsive cells (e.g., NIH/3T3 cells)

-

SAG or this compound

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies against GLI1, PTCH1, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

Protocol:

-

Cell Treatment and Lysis: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat with SAG, this compound, or vehicle for 24-48 hours. Lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using image analysis software. Normalize the expression of GLI1 and PTCH1 to the loading control.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. benchchem.com [benchchem.com]

- 2. Activation of Cilia-Independent Hedgehog/GLI1 Signaling as a Novel Concept for Neuroblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Hedgehog pathway effector Smoothened exhibits signaling competency in the absence of ciliary accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

SAG-d3 for Cancer Research Involving the Hedgehog Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1][2] Its aberrant activation has been implicated in the development and progression of various cancers, including basal cell carcinoma, medulloblastoma, and cancers of the lung, pancreas, and breast.[3][4][5] The Hh pathway plays a crucial role in tumor cell proliferation, malignancy, metastasis, and the expansion of cancer stem cells. Consequently, this pathway has emerged as a significant target for anti-cancer drug development.

One of the key components of the Hh pathway is the transmembrane protein Smoothened (Smo). In the absence of an Hh ligand, the Patched (PTCH) receptor inhibits Smo activity. Upon ligand binding to PTCH, this inhibition is relieved, allowing Smo to activate the GLI family of transcription factors, which in turn regulate the expression of Hh target genes.

This technical guide focuses on SAG-d3, a deuterated form of the potent Smoothened agonist, SAG. SAG is a valuable research tool for investigating the Hh pathway, and this compound serves as a useful tracer or internal standard in quantitative analyses. This document provides a comprehensive overview of SAG's mechanism of action, quantitative data, detailed experimental protocols, and visualizations to aid researchers in utilizing this compound for cancer research.

SAG and this compound: Mechanism of Action and Properties

SAG is a small molecule that acts as a direct agonist of the Smoothened receptor. It binds to the heptahelical bundle of Smo, activating the Hh signaling pathway independently of the upstream ligand and Patched receptor. SAG has been shown to counteract the inhibitory effects of Smo antagonists like cyclopamine.

This compound is a deuterated analog of SAG. The inclusion of deuterium atoms provides a heavier isotope signature, making it suitable for use as an internal standard in mass spectrometry-based quantitative assays or as a tracer in metabolic studies. For the purposes of biological activity and mechanism of action, this compound is considered equivalent to SAG.

Quantitative Data for SAG

The following table summarizes the key quantitative parameters for SAG's activity.

| Parameter | Value | Cell Line/System | Reference(s) |

| EC50 | 3 nM | Shh-LIGHT2 cells | |

| Kd | 59 nM | Smo-expressing Cos-1 cells |

Hedgehog Signaling Pathway

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. This binding event alleviates the inhibition that PTCH1 exerts on the G protein-coupled receptor, Smoothened (SMO). The activation of SMO leads to a downstream signaling cascade that culminates in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins translocate to the nucleus and induce the transcription of target genes that regulate cell proliferation, survival, and differentiation.

Canonical Hedgehog Signaling Pathway

Experimental Protocols

This section provides detailed protocols for key experiments to characterize the activity of this compound in the context of the Hedgehog pathway.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of Hh pathway activation by SAG on the viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., Daoy medulloblastoma cells)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

SAG stock solution in DMSO

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of SAG in complete growth medium. The final DMSO concentration should be below 0.1%.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of SAG.

-

Include a vehicle control (DMSO only).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well.

-

Shake the plate for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control.

-

Plot the percentage of viability against the drug concentration to determine the EC50 value.

-

Cell Viability Assay Workflow

Smoothened Competitive Binding Assay

This protocol determines the binding affinity (Ki) of SAG for Smoothened by measuring its ability to compete with a labeled ligand.

Materials:

-

HEK293 or Cos-1 cells overexpressing human Smoothened

-

Radiolabeled ([³H]-cyclopamine) or fluorescently labeled (BODIPY-cyclopamine) Smoothened antagonist

-

Unlabeled SAG

-

Binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)

-

96-well filter plates (e.g., GF/C filters)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Membrane Preparation:

-

Prepare cell membranes from Smo-expressing cells by homogenization and centrifugation.

-

-

Competition Reaction:

-

In a 96-well plate, incubate a constant concentration of the labeled ligand with varying concentrations of unlabeled SAG.

-

Add the cell membranes to initiate the binding reaction.

-

Include wells for total binding (labeled ligand only) and non-specific binding (labeled ligand with a high concentration of a known Smo antagonist).

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for 60 minutes with gentle agitation to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the reaction mixture through the filter plate to separate bound from free ligand.

-

Wash the filters with ice-cold wash buffer.

-

-

Quantification:

-

For a radiolabeled ligand, measure radioactivity using a scintillation counter.

-

For a fluorescently labeled ligand, measure fluorescence using a plate reader.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the labeled ligand against the logarithm of the SAG concentration.

-

Fit the data to a one-site competition model to determine the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.

-

Smoothened Competitive Binding Assay Workflow

In Vivo Xenograft Study

This generalized protocol describes the use of a xenograft model to study the effects of Hh pathway activation by SAG in vivo. As SAG is a pathway agonist, its use in cancer xenograft models is typically for mechanistic studies rather than for assessing tumor growth inhibition.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or nude mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

SAG formulation for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation and Implantation:

-

Harvest and count cancer cells.

-

Resuspend cells in PBS or medium, with or without Matrigel.

-

Subcutaneously inject the cell suspension into the flank of the mice.

-

-

Tumor Growth and Randomization:

-

Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

-

Compound Administration:

-

Administer SAG or vehicle control according to the desired dosing regimen (e.g., intraperitoneal injection or oral gavage).

-

-

Tumor Monitoring:

-

Measure tumor volume with calipers at regular intervals.

-

Monitor animal health and body weight.

-

-

Endpoint and Tissue Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumor tissue can be used for downstream analyses such as qPCR for Hh target gene expression, immunohistochemistry, or Western blotting.

-

In Vivo Xenograft Study Workflow

Conclusion

This compound, as a deuterated form of the potent Smoothened agonist SAG, is a valuable tool for researchers investigating the role of the Hedgehog signaling pathway in cancer. While not an anti-cancer therapeutic itself, its ability to specifically activate the Hh pathway provides a means to probe the molecular mechanisms underlying Hh-driven tumorigenesis, cancer cell proliferation, and resistance to therapy. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for the effective use of this compound in cancer research. The accompanying diagrams of the signaling pathway and experimental workflows serve as visual aids to facilitate a deeper understanding of the experimental design and the biological context. This technical guide is intended to empower researchers, scientists, and drug development professionals to leverage this compound in their efforts to unravel the complexities of the Hedgehog pathway in cancer and to identify novel therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medicaljournalssweden.se [medicaljournalssweden.se]

- 4. View of Quantitative analysis of tumor growth rate and changes in tumor marker level: Specific growth rate versus doubling time [medicaljournalssweden.se]

- 5. medchemexpress.com [medchemexpress.com]

The Significance of Deuterium Labeling in SAG-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic modification of lead compounds to enhance their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful development. One such modification that has gained significant traction is deuterium labeling. This guide delves into the significance of deuterium labeling in the context of SAG-d3, a deuterated isotopologue of the potent Smoothened (Smo) agonist, SAG.

SAG is a small molecule activator of the Smoothened receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] The Hedgehog pathway plays a critical role in embryonic development and tissue homeostasis, and its aberrant activation is implicated in various cancers. By binding directly to Smo, SAG mimics the action of the endogenous Hedgehog ligand, leading to the activation of downstream signaling cascades and the transcription of target genes such as Gli1 and Ptch1.

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, possesses an additional neutron in its nucleus. This seemingly subtle difference in mass leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength is the foundation of the "kinetic isotope effect" (KIE), which can significantly alter the metabolic fate of a drug molecule.[] By selectively replacing hydrogen atoms at metabolically vulnerable positions with deuterium, it is possible to slow down the rate of enzymatic metabolism, primarily by cytochrome P450 (CYP) enzymes.[]

This guide will provide a comprehensive overview of the theoretical advantages of deuterium labeling in this compound, detailed experimental protocols for its evaluation, and a clear visualization of the pertinent signaling pathways and experimental workflows. While direct comparative experimental data for this compound versus SAG is not extensively available in the public domain, this document aims to equip researchers with the foundational knowledge and methodologies to investigate its potential benefits.

Physicochemical Properties

A fundamental starting point for any drug development campaign is the characterization of the molecule's physicochemical properties. Below is a summary of the known properties for both SAG and its deuterated analogue, this compound.

| Property | SAG | This compound | Reference(s) |

| Molecular Formula | C₂₈H₂₈ClN₃OS | C₂₈H₂₅D₃ClN₃OS | [2] |

| Molecular Weight | 490.06 g/mol | 493.08 g/mol | |

| Appearance | Crystalline solid | Solid | |

| Solubility | Soluble to 100 mM in DMSO | Soluble in DMSO |

Pharmacodynamics of SAG

The potency and binding affinity of SAG for the Smoothened receptor have been well-characterized, providing a benchmark for the evaluation of this compound.

| Parameter | Value | Description | Reference(s) |

| EC₅₀ | 3 nM | The half-maximal effective concentration required to activate the Hedgehog signaling pathway in Shh-light 2 cells. | |

| K_d_ | 59 nM | The equilibrium dissociation constant, representing the binding affinity of SAG to the Smoothened receptor. |

The Significance of Deuterium Labeling in this compound: A Theoretical Framework

The primary rationale for developing this compound is to leverage the kinetic isotope effect to improve its metabolic stability and, consequently, its pharmacokinetic profile.

Improved Metabolic Stability: The C-D bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 family. For a molecule like SAG, which is subject to metabolism, replacing hydrogens at sites of metabolic attack with deuterium can significantly slow down its breakdown. This leads to a longer half-life (t½) and reduced clearance (CL) from the body.

Enhanced Pharmacokinetic Profile: A slower rate of metabolism can lead to several advantageous pharmacokinetic properties:

-

Increased Half-Life (t½): The drug remains in the systemic circulation for a longer period, potentially allowing for less frequent dosing.

-

Greater Drug Exposure (AUC): A reduced clearance rate results in a higher Area Under the Curve (AUC) in plasma concentration-time profiles, meaning the body is exposed to a therapeutic concentration of the drug for a longer duration.

-

Improved Bioavailability: For orally administered drugs, slowing down first-pass metabolism in the liver can increase the fraction of the drug that reaches systemic circulation.

-

Reduced Formation of Metabolites: Deuteration can decrease the formation of potentially toxic or inactive metabolites. In some cases, it can lead to "metabolic shunting," where the metabolism is redirected towards alternative, potentially more favorable pathways.

Potential for Lower Dosing and Improved Safety Profile: By enhancing the drug's exposure and half-life, it may be possible to achieve the desired therapeutic effect with a lower or less frequent dose. This can reduce the overall drug burden on the patient and potentially minimize off-target effects and adverse drug reactions.

Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a complex cascade of protein interactions that is crucial for cellular differentiation and proliferation. SAG acts as an agonist of Smoothened, a key regulatory protein in this pathway.

Experimental Protocols

To empirically determine the significance of deuterium labeling in this compound, a series of in vitro and in vivo experiments are necessary. The following are detailed, generalized protocols for key assays.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This assay is designed to determine the intrinsic clearance of this compound compared to SAG.

1. Materials:

-

SAG and this compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

0.1 M Phosphate buffer (pH 7.4)

-

Acetonitrile with an internal standard (e.g., a structurally similar but chromatographically distinct compound)

-

96-well plates

-

Incubator shaker set to 37°C

-

LC-MS/MS system

2. Procedure:

-

Prepare stock solutions of SAG and this compound (e.g., 10 mM in DMSO).

-

Prepare working solutions of the test compounds (e.g., 100 µM in buffer).

-

In a 96-well plate, add the phosphate buffer, the test compound working solution (final concentration, e.g., 1 µM), and the HLM suspension (final concentration, e.g., 0.5 mg/mL).

-

Pre-incubate the plate at 37°C for 5 minutes with shaking.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

3. Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

The slope of the linear portion of the curve represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).

Smoothened Receptor Binding Assay

This assay is used to determine the binding affinity (Kd) of this compound to the Smoothened receptor. A competitive binding assay using a fluorescently labeled ligand is a common approach.

1. Materials:

-

This compound

-

Cells overexpressing human Smoothened receptor (e.g., HEK293-SMO)

-

Fluorescently labeled Smoothened ligand (e.g., BODIPY-cyclopamine)

-

Binding buffer (e.g., PBS with 0.1% BSA)

-

96-well black plates

-

Plate reader capable of measuring fluorescence polarization or FRET

2. Procedure:

-

Prepare a dilution series of this compound.

-

In a 96-well plate, add the binding buffer, a fixed concentration of the fluorescent ligand, and the diluted this compound.

-

Add the HEK293-SMO cell membrane preparation or whole cells.

-

Incubate the plate at room temperature for a specified period to reach equilibrium.

-

Measure the fluorescence signal using the plate reader.

3. Data Analysis:

-

Plot the fluorescence signal as a function of the logarithm of the this compound concentration.

-

Fit the data to a one-site competitive binding model to determine the IC₅₀ value.

-

Calculate the Kd for this compound using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_ of ligand), where [L] is the concentration of the fluorescent ligand.

Hedgehog Pathway Activation Assay (Luciferase Reporter Assay)

This cell-based assay measures the functional potency (EC₅₀) of this compound in activating the Hedgehog signaling pathway.

1. Materials:

-

This compound

-

NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively active Renilla luciferase reporter (for normalization).

-

Cell culture medium (e.g., DMEM with 10% calf serum)

-

Low-serum medium (e.g., DMEM with 0.5% calf serum)

-

96-well white, clear-bottom plates

-

Dual-luciferase reporter assay system

-

Luminometer

2. Procedure:

-

Seed the reporter cells in a 96-well plate and grow to confluence.

-

Starve the cells in low-serum medium for 24 hours.

-

Treat the cells with a dilution series of this compound for 24-48 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.

3. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Conceptual Synthesis of this compound

Conclusion

Deuterium labeling represents a powerful strategy in medicinal chemistry to enhance the therapeutic potential of promising drug candidates. In the case of this compound, the introduction of deuterium is anticipated to improve its metabolic stability, leading to a more favorable pharmacokinetic profile compared to its non-deuterated counterpart, SAG. This could translate into a longer duration of action, increased efficacy, and a better safety profile. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this compound, enabling researchers to quantify its binding affinity, functional potency, and metabolic fate. The insights gained from such studies will be invaluable for advancing our understanding of deuterated Smoothened agonists and their potential clinical applications in oncology and other diseases driven by aberrant Hedgehog signaling.

References

SAG: A Potent Modulator of the Hedgehog Pathway in Cellular Differentiation Studies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cellular differentiation is a cornerstone of developmental biology and regenerative medicine. The precise control of signaling pathways that govern cell fate is paramount for both understanding fundamental biological processes and developing novel therapeutic strategies. The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development, tissue homeostasis, and stem cell maintenance. Dysregulation of this pathway is implicated in various developmental disorders and cancers. Small molecule modulators of the Hh pathway are therefore invaluable tools for research and potential therapeutics.

This guide focuses on Smoothened Agonist (SAG), a potent and specific small molecule activator of the Hh pathway. While the deuterated isotopic analog, SAG-d3, serves as a valuable tool for analytical and pharmacokinetic studies, it is SAG that elicits the biological effects on cellular differentiation.[1] SAG acts by directly binding to and activating Smoothened (SMO), a G protein-coupled receptor that is a central component of the Hh signaling cascade.[2] This guide will provide an in-depth overview of SAG's mechanism of action, its applications in directing cellular differentiation, relevant quantitative data, and detailed experimental protocols.

Mechanism of Action: SAG and the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is tightly regulated. In the absence of an Hh ligand, the transmembrane receptor Patched (PTCH) inhibits the activity of Smoothened (SMO), preventing downstream signaling. The binding of an Hh ligand (like Sonic Hedgehog, Shh) to PTCH relieves this inhibition, allowing SMO to translocate to the primary cilium and become active. This initiates a signaling cascade that culminates in the activation of the GLI family of transcription factors, which then regulate the expression of Hh target genes.

SAG bypasses the need for an Hh ligand by directly binding to the heptahelical bundle of SMO.[2] This binding event stabilizes an active conformation of SMO, leading to potent pathway activation even in the absence of upstream ligands or in the presence of SMO inhibitors like cyclopamine.

Quantitative Data for SAG

The potency and binding affinity of SAG have been characterized in various cellular systems. This data is crucial for designing experiments and interpreting results.

| Parameter | Value | Cell System / Method | Reference |

| EC₅₀ | ~3 nM | Shh-light 2 cells | |

| Kd | 59 nM | Direct binding to Smoothened (SMO) | |

| Effective Concentration | Low-nanomolar | Proliferation of neuronal/glial precursors | |

| Effective Concentration | 0.5 mM - 1.0 mM | In vitro osteogenic differentiation (NMCCs) |

Note: The millimolar (mM) concentrations reported for osteogenic differentiation are exceptionally high compared to the nanomolar (nM) EC₅₀ and may reflect specific experimental conditions or potential typos in the source literature. Researchers should perform dose-response studies to determine the optimal concentration for their specific cell type and differentiation protocol.

Applications and Experimental Protocols

SAG is a versatile tool used to direct the differentiation of stem and progenitor cells into various lineages, most notably neuronal and osteogenic fates.

Neuronal Differentiation

SAG is widely used to enhance the differentiation of induced pluripotent stem cells (iPSCs) into neurons, including specialized subtypes like dopaminergic neurons. It promotes the proliferation and survival of neuronal precursors and can significantly improve the efficiency of converting iPSCs to the neuronal lineage.

This workflow represents a generalized protocol. Specific timings and concentrations of other required factors (e.g., Noggin, FGFs, BDNF) must be optimized for the specific cell line and desired neuronal subtype.

Osteogenic Differentiation

Activation of the Hedgehog pathway is known to positively regulate bone formation. SAG has been shown to induce the osteogenic differentiation of neonatal mouse calvarial cells (NMCCs) in vitro.

This protocol is adapted from a study on neonatal mouse calvarial cells.

-

Cell Culture:

-

Isolate Neonatal Mouse Calvarial Cells (NMCCs) from 3-5 day old pups using standard enzymatic digestion protocols.

-

Culture the cells in a growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) until they reach 80-90% confluency.

-

-

Initiation of Differentiation:

-

Aspirate the growth medium and replace it with an osteogenic differentiation medium.

-

Control Group: Osteogenic medium (e.g., growth medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate).

-

SAG Treatment Group: Osteogenic medium supplemented with the desired concentration of SAG (e.g., 0.5 mM or 1.0 mM, dissolved in DMSO). Ensure the final DMSO concentration is consistent across all groups and is non-toxic (typically <0.1%).

-

-

Maintenance:

-

Culture the cells for up to 21 days.

-

Replace the respective media every 2-3 days.

-

-

Analysis:

-

Gene Expression (qRT-PCR): At specified time points (e.g., Day 7, 14, and 21), harvest cells for RNA extraction. Analyze the expression of key osteogenic markers such as Osteocalcin (Ocn), Osteopontin (Opn), Osteonectin (On), Bone Sialoprotein (Bsp), and Type I Collagen (Col1a1).

-

Mineralization Assay (Alizarin Red Staining): At the end of the culture period (e.g., Day 21), fix the cells and stain with Alizarin Red S solution to visualize and quantify calcium deposition, a hallmark of mature osteoblasts.

-

Smoothened Agonist (SAG) is a powerful and specific activator of the Hedgehog signaling pathway, making it an indispensable tool for cellular differentiation studies. Its ability to potently induce both neurogenesis and osteogenesis from stem and progenitor cells highlights its utility in developmental biology research, disease modeling, and the development of regenerative medicine strategies. The data and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively harness the capabilities of SAG in their work. Careful optimization of concentration and timing is critical to achieving desired differentiation outcomes across different cell types and experimental models.

References

A Technical Guide to Preliminary Studies of SAG-d3 in Novel Model Organisms

For Researchers, Scientists, and Drug Development Professionals

Introduction:

SAG-d3 is the deuterium-labeled analog of Smoothened Agonist (SAG), a potent activator of the Hedgehog (Hh) signaling pathway.[1][2] It functions by directly binding to and activating the Smoothened (Smo) receptor, a key component of the Hh pathway.[3][4] While SAG has been studied in various contexts, including its potential in addressing developmental defects and promoting neuronal differentiation, the use of its deuterated form, this compound, in novel model organisms remains a burgeoning area of research.[1] this compound is primarily utilized as a tracer or an internal standard for quantitative analyses such as NMR, GC-MS, or LC-MS, owing to its isotopic labeling. This guide outlines hypothetical preliminary studies using this compound in two novel model organisms, the zebrafish (Danio rerio) and the African clawed frog (Xenopus laevis), to explore its effects on developmental processes. The experimental designs are adapted from published studies on the non-deuterated SAG.

I. Data Presentation: Quantitative Effects of SAG in Model Organisms

The following tables summarize quantitative data from studies using SAG, which can be used as a baseline for designing and interpreting preliminary studies with this compound.

Table 1: Dose-Dependent Rescue of Ethanol-Induced Ocular Defects in Zebrafish Embryos with SAG

| SAG Concentration (µM) | Treatment Timing | Percentage of Embryos with Normal Eye Size |

| 0 (Ethanol only) | - | ~10% |

| 1 | Post-Ethanol | ~70% |

| 2.5 | Post-Ethanol | ~80% |

| 5 | Post-Ethanol | ~85% |

| 10 | Post-Ethanol | ~90% |

Table 2: Effect of SAG on Gene Expression in Ethanol-Treated Zebrafish Embryos

| Target Gene | Treatment | Fold Change in Expression (vs. Control) |

| shha | Ethanol | Decreased |

| smo | Ethanol | No significant change |

| gli1/2 | Ethanol | Decreased |

| gli1/2 | Ethanol + SAG | Restored to near-control levels |

| pax6a | Ethanol | Decreased |

| pax6a | Ethanol + SAG | Restored to near-control levels |

Table 3: Effect of SAG on Spinal Cord and Muscle Regeneration in Xenopus laevis Larvae

| Treatment | Concentration | Observation at 72 hpa |

| Vehicle (0.1% DMSO) | - | Normal regeneration |

| SAG | 1 µM | Reduced spinal cord outgrowth, normal muscle regeneration |

| Cyclopamine (Antagonist) | 10 µM | Inhibited spinal cord and muscle regeneration |

II. Experimental Protocols

The following are detailed methodologies for key experiments, adapted for a hypothetical study using this compound.

Protocol 1: Evaluation of this compound in a Zebrafish Model of Fetal Alcohol Spectrum Disorder

Adapted from a study by Al-Absi, et al.

-

Zebrafish Husbandry and Embryo Collection:

-

Maintain wild-type zebrafish according to standard protocols.

-

Collect embryos after natural spawning and stage them according to standard developmental timelines.

-

-

Ethanol and this compound Treatment:

-

Prepare a 5% ethanol solution in embryo medium.

-

Prepare stock solutions of this compound in DMSO. Dilute to final concentrations (e.g., 1, 2.5, 5, and 10 µM) in embryo medium.

-

At 8 hours post-fertilization (hpf), expose a group of embryos to 5% ethanol for 2 hours.

-

At 10 hpf, transfer the ethanol-exposed embryos to fresh embryo medium containing the various concentrations of this compound. Maintain this exposure for a specified duration (e.g., until 2 days post-fertilization (dpf)).

-

Include control groups: untreated, ethanol only, and this compound only.

-

-

Phenotypic Analysis:

-

At 2 dpf, dechorionate the embryos and anesthetize them.

-

Mount the embryos in a suitable medium (e.g., methylcellulose) on a microscope slide.

-

Capture lateral images of the embryos using a dissecting microscope with a camera.

-

Measure the eye diameter using image analysis software (e.g., ImageJ).

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

At 24 hpf, collect pools of at least 10 embryos from each treatment group.

-

Extract total RNA using a suitable kit (e.g., TRIzol).

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qRT-PCR using primers for target genes (shha, smo, gli1a/b, gli2a/b, pax6a) and a housekeeping gene (e.g., rpl13a).

-

Analyze the relative gene expression using the ΔΔCt method.

-

Protocol 2: Assessment of this compound in Xenopus laevis Larval Tail Regeneration

Adapted from a study by Hamilton, et al.

-

Xenopus laevis Husbandry and Larval Staging:

-

Maintain adult Xenopus laevis and induce breeding to obtain embryos.

-

Raise larvae to stage 39-40 for tail amputation experiments.

-

-

Tail Amputation and this compound Treatment:

-

Anesthetize larvae in a solution of MS-222.

-

Amputate the tails at a consistent position using a sterile scalpel.

-

Immediately transfer the amputated larvae into a solution containing 1 µM this compound in 0.1% DMSO.

-

Include a vehicle control group (0.1% DMSO).

-

Maintain the larvae in the treatment solutions for 72 hours post-amputation (hpa).

-

-

Immunohistochemistry and Imaging:

-

At 72 hpa, fix the larvae in a suitable fixative (e.g., 4% paraformaldehyde).

-

Perform whole-mount immunohistochemistry using primary antibodies against markers for neural stem cells (e.g., Sox2) and differentiated skeletal muscle (e.g., 12/101).

-

Use fluorescently labeled secondary antibodies for visualization.

-

Image the regenerated tails using a confocal microscope.

-

-

Analysis of Regeneration:

-

Measure the outgrowth of the regenerated spinal cord and muscle from the amputation plane using image analysis software.

-

Quantify the number of proliferating cells in the regenerate by staining for a mitotic marker (e.g., phospho-histone H3).

-

III. Mandatory Visualizations

Hedgehog Signaling Pathway

References

- 1. Pharmacological activation of the Sonic hedgehog pathway with a Smoothened small molecule agonist ameliorates the severity of alcohol-induced morphological and behavioral birth defects in a zebrafish model of fetal alcohol spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hedgehog Signaling Governs the Development of Otic Sensory Epithelium and Its Associated Innervation in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sonic Hedgehog Signaling in the Developing and Regenerating Fins of Zebrafish - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. stemcell.com [stemcell.com]

Foundational Research on SAG-d3 and Stem Cell Fate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of stem cell fate is a cornerstone of regenerative medicine and developmental biology. The ability to direct pluripotent or multipotent stem cells towards specific lineages holds immense therapeutic potential. One of the key signaling pathways governing these crucial cellular decisions is the Hedgehog (Hh) pathway. This technical guide delves into the foundational research on SAG (Smoothened Agonist), a potent small molecule activator of the Hh pathway, and its deuterated analogue, SAG-d3, in influencing stem cell fate. This compound, a deuterium-labeled version of SAG, is primarily utilized as a tracer or internal standard for quantitative analyses such as NMR and mass spectrometry, while possessing the same biological activity as SAG.[1] This document will provide an in-depth overview of the mechanism of action, experimental protocols, and quantitative outcomes associated with the use of SAG in directing stem cell differentiation, with a particular focus on neural lineages.

Mechanism of Action: SAG and the Hedgehog Signaling Pathway

SAG is a potent agonist of the Smoothened (Smo) receptor, a central component of the Hedgehog signaling pathway.[2][3][4] In the absence of an Hh ligand, the transmembrane receptor Patched (Ptch) inhibits Smo, keeping the pathway inactive.[1] This leads to the proteolytic cleavage of the GLI family of transcription factors (GLI1, GLI2, and GLI3) into their repressor forms (GLIR).

The binding of an Hh ligand, or a Smoothened agonist like SAG, to the vicinity of Ptch relieves this inhibition of Smo. Activated Smo then translocates to the primary cilium, initiating a signaling cascade that prevents the cleavage of GLI proteins. The full-length activator forms of GLI (GLIA) then translocate to the nucleus and induce the transcription of Hh target genes. These target genes play critical roles in cell proliferation, survival, and differentiation.

The activation of the Hedgehog pathway by SAG has been shown to be a two-step process: the first step involves the localization of Smo to the primary cilium, and the second is the activation of Smo within the cilium.

Below is a diagram illustrating the activation of the Hedgehog signaling pathway by SAG.

Foundational Experimental Applications of SAG in Stem Cell Fate

Neuronal Differentiation of Human Induced Pluripotent Stem Cells (iPSCs)

A seminal study by Mak et al. (2012) demonstrated a highly efficient protocol for the neuronal conversion of human iPSCs using a cocktail of small molecules, including SAG. This approach significantly improved the consistency and yield of neuronal precursor cells and their subsequent maturation into dopaminergic neurons.

Experimental Workflow for Neuronal Induction of iPSCs:

Quantitative Data from Neuronal Differentiation Studies:

| Parameter | Value/Observation | Reference |

| SAG Binding Affinity (Kd) | 59 nM | Chen et al., 2002 |

| SAG Potency (EC50) | 3 nM | Chen et al., 2002 |

| Neuronal Marker (β-III tubulin) Expression | Significantly increased with small molecule cocktail | Mak et al., 2012 |

| Dopaminergic Neuron Marker (TH) Expression | Present in matured neurons | Mak et al., 2012 |

Germ Cell Marker Expression in Mesenchymal Stem Cells (MSCs)

Recent research has also explored the role of SAG in directing the fate of human bone marrow-derived mesenchymal stem cells (BM-MSCs). A study showed that treatment with SAG-dihydrochloride increased the expression of germ cell markers, suggesting a potential role in inducing a germline fate.

Quantitative Gene Expression Analysis in SAG-treated BM-MSCs:

| Gene Marker | SAG Concentration | Treatment Duration | Result | Reference |

| STRA8 | 10 µM | 4 and 6 days | Significant increased expression (p < 0.05) | Fazeli et al., 2023 |

| DDX4 | 20 µM | 4 and 6 days | Up-regulation | Fazeli et al., 2023 |

| PTCH1 & GLI1 | 10, 20, 30 µM | 4 and 6 days | Expression indicated a Gli-independent mechanism | Fazeli et al., 2023 |

Detailed Experimental Protocols

Protocol 1: Neuronal Differentiation of Human iPSCs (Adapted from Mak et al., 2012)

-

iPSC Culture and Embryoid Body (EB) Formation:

-

Culture human iPSCs on a feeder layer of mouse embryonic fibroblasts (MEFs) or in feeder-free conditions.

-

To initiate differentiation, detach iPSC colonies and culture them in suspension in low-attachment plates to form EBs for 4 days. The EB medium should consist of DMEM/F12, 20% KnockOut Serum Replacement, 1% non-essential amino acids, 1 mM L-glutamine, and 0.1 mM β-mercaptoethanol.

-

-

Neural Induction:

-

On day 4, transfer the EBs to a neural induction medium. This medium consists of DMEM/F12, 1% N2 supplement, and 2 µg/mL heparin.

-

Supplement the neural induction medium with 2 µM Dorsomorphin and 10 µM SB431542.

-

Culture the EBs in this medium for 4 days, with a medium change every other day.

-

-

Neuronal Patterning:

-

On day 8, transfer the EBs to a neuronal precursor medium. This medium consists of Neurobasal medium, 1% N2 supplement, 2% B27 supplement, and 2 µg/mL heparin.

-

Supplement the medium with 100-500 nM SAG or 1 µM Purmorphamine to promote the differentiation towards a dopaminergic neuron fate.

-

Culture for 6 days, with a medium change every other day.

-

-

Neuronal Maturation:

-

On day 14, plate the neuronal precursors onto poly-L-ornithine/laminin-coated plates.

-

Culture in a neuronal maturation medium consisting of Neurobasal medium, 2% B27 supplement, 20 ng/mL BDNF, 20 ng/mL GDNF, and 1 mM dibutyryl-cAMP.

-

Maintain the culture for at least 7 days to allow for the maturation of dopaminergic neurons.

-

Protocol 2: Induction of Germ Cell Markers in Human BM-MSCs (Adapted from Fazeli et al., 2023)

-

Cell Culture:

-

Culture human bone marrow-derived mesenchymal stem cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

-

SAG Treatment:

-

Plate the BM-MSCs at a suitable density in culture plates.

-

After 24 hours, replace the medium with fresh medium containing different concentrations of SAG-dihydrochloride (10, 20, and 30 µM).

-

Culture the cells for 4 and 6 days, with a medium change every 2 days.

-

-

Gene Expression Analysis:

-

After the treatment period, harvest the cells and extract total RNA using a suitable kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform quantitative real-time PCR (qPCR) using SYBR Green to determine the expression levels of the target genes (PTCH1, GLI1, PLZF, DDX4, and STRA8).

-

Normalize the expression levels to a suitable housekeeping gene.

-

Conclusion

The foundational research on SAG has established it as a critical tool for manipulating stem cell fate through the activation of the Hedgehog signaling pathway. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute experiments aimed at directing stem cell differentiation for various therapeutic and research applications. The use of SAG and its deuterated analogue, this compound, will undoubtedly continue to be instrumental in advancing our understanding of developmental biology and in the pursuit of novel regenerative therapies.

References

The Interaction of SAG-d3 with the Smoothened Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in various cancers. The G protein-coupled receptor (GPCR)-like protein, Smoothened (SMO), is the central signal transducer of this pathway. Small molecule agonists of SMO, such as SAG and its deuterated analog SAG-d3, are invaluable tools for dissecting the intricacies of Hh signaling and for the development of potential therapeutics. This technical guide provides an in-depth overview of the interaction between this compound and the Smoothened receptor, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data: SAG Interaction with Smoothened

The following tables summarize the key quantitative parameters defining the interaction of the non-deuterated form of SAG with the Smoothened receptor. This compound is expected to have virtually identical biological activity.

| Parameter | Value | Reference |

| EC50 | 3 nM | [1][2] |

| Kd | 59 nM | [1][2] |

Table 1: Potency and Binding Affinity of SAG for the Smoothened Receptor. EC50 (Half-maximal effective concentration) represents the concentration of SAG that induces a response halfway between the baseline and maximum. Kd (Dissociation constant) is an inverse measure of binding affinity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of this compound and other Smoothened agonists.

Hedgehog Pathway Activation Assay (Luciferase Reporter Assay)

This assay measures the activation of the Hedgehog signaling pathway by quantifying the expression of a reporter gene (luciferase) under the control of a Gli-responsive promoter.

Materials:

-

Shh-LIGHT2 cells (e.g., from ATCC) or other suitable cell line stably expressing a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter (for normalization).

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound or SAG

-

Dual-Luciferase® Reporter Assay System (e.g., Promega)

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed Shh-LIGHT2 cells into a 96-well plate at a density that allows them to reach confluency on the day of the assay. Incubate overnight at 37°C in a humidified incubator with 5% CO2.[3]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the various concentrations of the agonist. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 30-48 hours at 37°C.

-

Cell Lysis: Wash the cells with Phosphate-Buffered Saline (PBS) and then lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

-

Luciferase Measurement: Measure the firefly luciferase activity followed by the Renilla luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. This normalization corrects for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the logarithm of the this compound concentration to determine the EC50 value.

Competitive Binding Assay

This assay determines the binding affinity of an unlabeled ligand (like this compound) by measuring its ability to compete with a labeled ligand for binding to the Smoothened receptor.

Materials:

-

Cell membranes from SMO-expressing cells (e.g., HEK293T cells overexpressing SMO) or whole cells.

-

Labeled ligand (e.g., BODIPY-cyclopamine or a radiolabeled ligand).

-

Unlabeled competitor (this compound).

-

Assay buffer.

-

96-well plates.

-

Detection instrument (fluorescence plate reader or liquid scintillation counter).

Protocol:

-

Membrane Preparation (if applicable): Prepare cell membranes from SMO-expressing cells through homogenization and centrifugation.

-

Competition Reaction: In a 96-well plate, incubate a constant concentration of the labeled ligand with varying concentrations of this compound. Add the cell membranes or whole cells to initiate the binding reaction.

-

Incubation: Incubate the reaction mixture at room temperature or 4°C for a sufficient time to reach equilibrium.

-

Separation of Bound and Unbound Ligand: For membrane preparations, use a filter-binding assay to separate the membrane-bound labeled ligand from the unbound ligand. For whole-cell assays, wash the cells to remove the unbound ligand.

-

Quantification: Measure the amount of bound labeled ligand. For BODIPY-cyclopamine, use a fluorescence plate reader. For a radiolabeled ligand, use a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the labeled ligand against the logarithm of the this compound concentration. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the labeled ligand) is determined by fitting the data to a one-site competition model. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Use of this compound as an Internal Standard in Mass Spectrometry

This compound can be used as an internal standard for the accurate quantification of SAG in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterium labeling provides a mass shift that allows it to be distinguished from the unlabeled analyte while having nearly identical chemical and physical properties.

General Protocol Outline:

-

Sample Preparation: To a known volume of the biological sample (e.g., plasma, tissue homogenate), add a known amount of this compound solution.

-

Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the analyte (SAG) and the internal standard (this compound) from the biological matrix. The co-extraction of both compounds corrects for any variability in the extraction recovery.

-

LC-MS/MS Analysis:

-

Inject the extracted sample into an LC-MS/MS system.

-

Separate SAG and this compound from other components using a suitable chromatography column and mobile phase.

-

Detect and quantify both the parent and a specific product ion for SAG and this compound using multiple reaction monitoring (MRM) mode.

-

-

Quantification: The concentration of SAG in the original sample is determined by calculating the ratio of the peak area of SAG to the peak area of the known concentration of this compound. This ratio corrects for variations in sample injection volume and instrument response.

Visualizations

Signaling Pathway

Caption: this compound binding to the Smoothened receptor signaling pathway.

Experimental Workflow: Luciferase Reporter Assay

Caption: Workflow for the Hedgehog pathway luciferase reporter assay.

Logical Relationship: Competitive Binding Assay

Caption: Logical relationship of components in a competitive binding assay.

Mechanism of Action and Downstream Events

SAG and this compound are potent, cell-permeable small molecules that directly bind to the seven-transmembrane helical bundle of the Smoothened receptor. This binding event occurs independently of the upstream Hedgehog ligand and the Patched (PTCH) receptor, which normally inhibits SMO activity.

Upon binding of this compound, the Smoothened receptor undergoes a conformational change, leading to its activation. This activation initiates a series of downstream signaling events within the cytoplasm. While the complete cascade is complex and can involve both canonical and non-canonical pathways, a key immediate consequence of SMO activation is the dissociation of the Suppressor of Fused (SUFU) protein from the Gli family of transcription factors. In some contexts, SMO activation has also been shown to involve Gαi proteins, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

The release from SUFU inhibition allows the full-length Gli proteins to translocate to the nucleus, where they act as transcriptional activators. This results in the increased expression of Hedgehog target genes, such as Ptch1 and Gli1, which can be quantified to assess the level of pathway activation. The activation of Smoothened also promotes its translocation to and accumulation in the primary cilium, a key signaling hub for the Hedgehog pathway in vertebrates.

Conclusion

This compound is a powerful tool for the investigation of the Hedgehog signaling pathway. Its direct and potent activation of the Smoothened receptor allows for precise modulation of this critical pathway in a variety of experimental systems. The quantitative data and detailed protocols provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their studies of Hedgehog signaling in development, disease, and therapeutics. The deuterated nature of this compound also presents a significant advantage for its use as an internal standard in quantitative mass spectrometry, ensuring high accuracy and precision in pharmacokinetic and other bioanalytical studies.

References

An In-depth Technical Guide to the Basic Research Applications of Deuterated Smoothened Agonist (SAG)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of cellular processes during embryonic development and in adult tissue homeostasis.[1][2][3] Dysregulation of this pathway is implicated in a variety of developmental disorders and cancers.[2][3] A key component of this pathway is the G protein-coupled receptor Smoothened (SMO), which acts as the primary signal transducer. Small molecule modulators of SMO are therefore invaluable tools for studying Hh signaling and for developing potential therapeutics.

Smoothened Agonist (SAG) is a potent, cell-permeable small molecule that activates the Hh pathway by directly binding to and activating SMO. This guide focuses on the basic research applications of a specific variant of this molecule: deuterated SAG. Deuteration, the substitution of hydrogen with its stable isotope deuterium, can subtly alter a molecule's physicochemical properties, offering unique advantages in research settings. This document provides a technical overview of the potential applications of deuterated SAG, detailed experimental protocols, and a summary of relevant quantitative data. While specific research utilizing deuterated SAG is not yet widely published, this guide extrapolates its utility from the established principles of deuterated compounds in biological research.

The Hedgehog Signaling Pathway and the Role of SAG

The Hedgehog signaling pathway is initiated by the binding of Hh ligands (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH inhibits the activity of SMO. Upon Hh binding, this inhibition is relieved, allowing SMO to become active and initiate a downstream signaling cascade that culminates in the activation of Gli transcription factors, which then regulate the expression of target genes.

SAG bypasses the need for Hh ligand binding by directly activating SMO, making it a powerful tool for dissecting the downstream components of the pathway.

Caption: The Hedgehog signaling pathway in its "OFF" and "ON" states, and the direct activation of SMO by deuterated SAG.

Principles and Applications of Deuterated SAG in Basic Research

The primary motivations for using deuterated compounds in biological research are the kinetic isotope effect (KIE) and their utility as internal standards in mass spectrometry.

Metabolic Stability and Pharmacokinetic Studies (Kinetic Isotope Effect)

The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. This is known as the deuterium kinetic isotope effect.

-

Application: Deuterated SAG can be used to investigate the metabolic "soft spots" of the SAG molecule. By comparing the metabolic stability of deuterated SAG with its non-deuterated counterpart in liver microsomes or in vivo, researchers can identify the sites most susceptible to enzymatic degradation. This information is crucial for the design of more stable and effective drug candidates.

Quantitative Analysis using Mass Spectrometry (Internal Standard)

Deuterated compounds are ideal internal standards for quantitative mass spectrometry (LC-MS/MS) because they have nearly identical chemical properties and chromatographic retention times to the non-deuterated analyte, but are distinguishable by their mass.

-

Application: In studies involving the quantification of SAG in biological matrices (e.g., plasma, cell lysates), deuterated SAG can be spiked into the sample at a known concentration. By comparing the mass spectrometry signal of the analyte to the deuterated internal standard, precise and accurate quantification can be achieved, correcting for variations in sample preparation and instrument response.

Receptor Binding and Signaling Pathway Tracing

The altered mass of deuterated SAG allows it to be used as a tracer in studies of receptor binding kinetics and downstream signaling events.

-

Application: Competitive binding assays can be performed using deuterated and non-deuterated SAG to investigate subtle differences in binding affinity and kinetics to the SMO receptor. Furthermore, deuterated SAG can be used to trace the metabolic fate of the molecule within a cell and to quantify the engagement of SMO with its downstream effectors.

Quantitative Data

As there is no publicly available quantitative data directly comparing deuterated and non-deuterated SAG, the following tables summarize the known properties of non-deuterated SAG and the expected impact of deuteration based on established principles.

Table 1: Properties of Non-Deuterated Smoothened Agonist (SAG)

| Parameter | Value | Reference |

| Binding Affinity (Kd) | 59 nM | |

| EC50 (Hedgehog Pathway Activation) | ~3 nM | |

| Molecular Weight | 490.06 g/mol | |